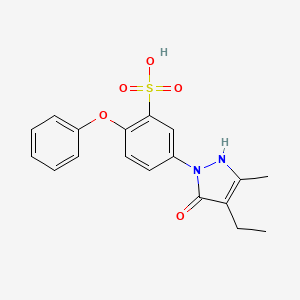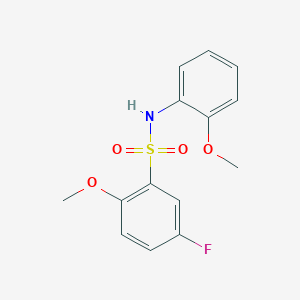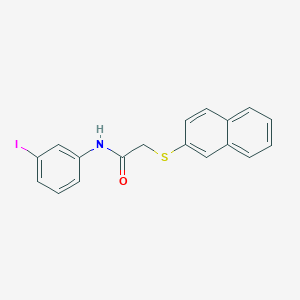![molecular formula C14H12ClF2NO2S B4688272 N-[2-(3-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B4688272.png)
N-[2-(3-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is responsible for activating the protein NEDD8, which is involved in the regulation of cellular processes such as DNA replication, cell cycle progression, and protein degradation. MLN4924 has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Mécanisme D'action
N-[2-(3-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide works by inhibiting the NAE enzyme, which is responsible for activating the protein NEDD8. NEDD8 is involved in the regulation of cellular processes such as DNA replication, cell cycle progression, and protein degradation. By inhibiting NAE, this compound prevents the activation of NEDD8, leading to the accumulation of proteins that are targeted for degradation. This accumulation ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(3-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide is its specificity for the NAE enzyme. This specificity allows for targeted inhibition of NEDD8 activation, which can lead to fewer off-target effects. Additionally, this compound has been shown to be effective in preclinical models of cancer, making it a promising candidate for further development.
One limitation of this compound is its potential toxicity. In preclinical studies, this compound has been shown to have dose-dependent toxicity, which may limit its clinical use. Additionally, this compound may have limited efficacy in certain types of cancer, which may limit its usefulness as a broad-spectrum cancer therapy.
Orientations Futures
There are several future directions for the development of N-[2-(3-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide. One direction is the development of combination therapies that incorporate this compound with other cancer treatments such as chemotherapy and radiation therapy. Additionally, further preclinical studies are needed to determine the efficacy of this compound in different types of cancer and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
N-[2-(3-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In these studies, this compound has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO2S/c15-11-3-1-2-10(8-11)6-7-18-21(19,20)14-5-4-12(16)9-13(14)17/h1-5,8-9,18H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMFMAJXXZJUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNS(=O)(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(benzyloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688198.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4688210.png)
![ethyl 5-acetyl-2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4688221.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4688223.png)

![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]benzenesulfonamide](/img/structure/B4688242.png)
![ethyl 3-({[7-chloro-8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4688247.png)

![2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B4688252.png)

![2-(4-{[4-(dimethylamino)phenyl]carbonothioyl}-1-piperazinyl)ethanol](/img/structure/B4688261.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4688267.png)
![methyl N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,4-dichlorophenyl)imidothiocarbamate](/img/structure/B4688277.png)